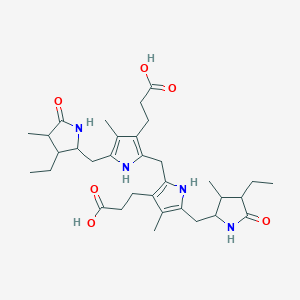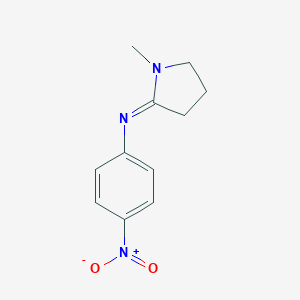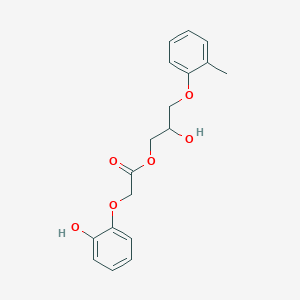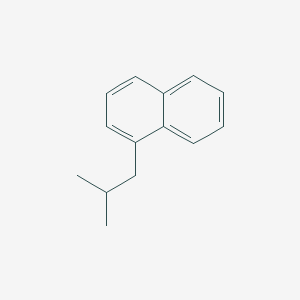![molecular formula C9H10N2O6 B103309 (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio CAS No. 15425-10-2](/img/structure/B103309.png)
(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio is a chemical compound that has been the subject of much scientific research due to its potential applications in medicine and other fields.
Aplicaciones Científicas De Investigación
(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio has been the subject of much scientific research due to its potential applications in medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio in lab experiments is its potential to provide new insights into the mechanisms of inflammation, tumor growth, and viral replication. However, limitations include the complexity of the synthesis method and the need for specialized equipment and expertise to work with the compound.
Direcciones Futuras
There are many possible future directions for research on (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its use as a tool for studying the mechanisms of inflammation, tumor growth, and viral replication. Additionally, further research is needed to optimize the synthesis method of the compound and to develop new methods for working with it in the lab.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in medicine and other fields. Its synthesis method is complex and requires specialized equipment and expertise. Scientific research has shown that it has anti-inflammatory, anti-tumor, and anti-viral properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Advantages of using the compound in lab experiments include its potential to provide new insights into the mechanisms of inflammation, tumor growth, and viral replication, but limitations include the complexity of the synthesis method and the need for specialized equipment and expertise. Possible future directions for research on the compound include investigating its potential as a therapeutic agent, exploring its use as a tool for studying the mechanisms of disease, and optimizing the synthesis method and methods for working with it in the lab.
Métodos De Síntesis
The synthesis of (3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Propiedades
Número CAS |
15425-10-2 |
|---|---|
Fórmula molecular |
C9H10N2O6 |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O6/c12-4-1-5-11(9(15)10-4)8-7(14)6(13)3(17-8)2-16-5/h1,3,6-8,13-14H,2H2,(H,10,12,15)/t3-,6-,7-,8-/m1/s1 |
Clave InChI |
SJHFNVGVSNXHJS-YXZULKJRSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC(=O)NC3=O)O1)O)O |
SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)


![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


